
4H-1,2-Oxazine, 5,6-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2-Oxazine, 5,6-dihydro-3-methyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- can be achieved through several methods. One common approach involves the condensation of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives. This reaction is considered a 1,4-dipolar addition reaction . Another method involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion .
Industrial Production Methods: Industrial production of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- often employs green synthesis techniques to minimize environmental impact. These methods include the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Chemical Reactions Analysis
Types of Reactions: 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in [3+2] cycloaddition reactions with arynes, leading to the formation of substituted 3-vinyl-benzisoxazoles .
Common Reagents and Conditions: Common reagents used in the reactions of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- include acetylenedicarboxylates, aryl isocyanides, and dialkyl acetylenedicarboxylates. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- include various substituted oxazines and benzisoxazoles, which have significant applications in materials science and pharmaceuticals .
Scientific Research Applications
4H-1,2-Oxazine, 5,6-dihydro-3-methyl- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology, it has been studied for its potential antimicrobial and antiproliferative activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents . Additionally, in the industry, it is used in the production of dyes and fluorescent materials .
Mechanism of Action
The mechanism of action of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions under acidic conditions, leading to the formation of mono-oximes . These reactions are facilitated by the presence of electron-donating or electron-withdrawing groups on the oxazine ring, which influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- include other oxazine derivatives such as 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl- and 2-amino-5,6-dihydro-4H-1,3-oxazine .
Uniqueness: What sets 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- apart from its similar compounds is its unique reactivity profile and the specific applications it has in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
39703-76-9 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-oxazine |
InChI |
InChI=1S/C5H9NO/c1-5-3-2-4-7-6-5/h2-4H2,1H3 |
InChI Key |
KKCCXLHUHDRXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


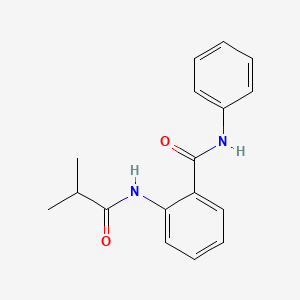

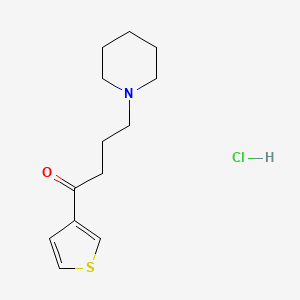
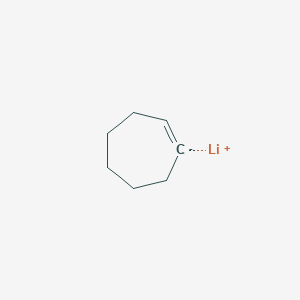


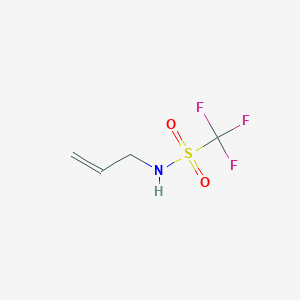
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)



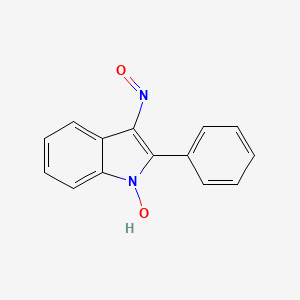
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

